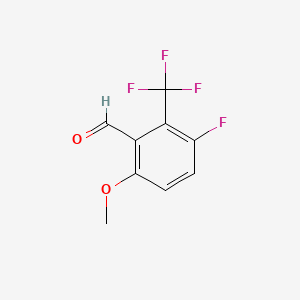

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOBDUXUFBKTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde CAS 1373921-01-7

An In-depth Technical Guide to 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, CAS 1373921-01-7, a highly functionalized aromatic aldehyde poised for significant utility in advanced chemical synthesis. The strategic placement of three distinct functional groups—a trifluoromethyl, a fluoro, and a methoxy group—around the reactive benzaldehyde core creates a building block with a unique electronic and steric profile. The potent electron-withdrawing nature of the ortho-trifluoromethyl and meta-fluoro substituents renders the aldehyde exceptionally electrophilic, while the ortho-methoxy group provides both electronic modulation and steric influence. This guide elucidates the compound's physicochemical properties, proposes a robust synthetic pathway, explores its chemical reactivity and synthetic potential, and discusses its anticipated applications in medicinal chemistry and materials science, grounded in the established roles of fluorinated scaffolds.

The Strategic Importance of Fluorinated Benzaldehydes in Modern Synthesis

The incorporation of fluorine into organic molecules is a cornerstone strategy in the design of modern pharmaceuticals and agrochemicals.[1] Fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[2][3] The -CF3 group is prized for its ability to increase metabolic stability, enhance lipophilicity for improved membrane permeability, and modulate electronic characteristics to improve binding affinity with biological targets.[2][4] When this group is part of a benzaldehyde scaffold, it creates a versatile synthetic intermediate.[5]

This compound is a prime example of a fourth-generation building block, where multiple fluorine-containing moieties are precisely arranged to fine-tune reactivity. Its structure is particularly compelling for drug discovery programs, as it combines the benefits of the -CF3 group with the additional electronic influence of fluoro and methoxy substituents, offering a pathway to novel and complex molecular architectures.[3][6]

Physicochemical Properties and Structural Analysis

The key to unlocking the synthetic potential of this aldehyde lies in understanding the interplay of its substituents.

Compound Data

| Property | Value | Source |

| CAS Number | 1373921-01-7 | [7] |

| Molecular Formula | C₉H₆F₄O₂ | [7] |

| Molecular Weight | 222.14 g/mol | [8] |

| MDL Number | MFCD22201030 | [7][8] |

| SMILES | O=Cc1c(OC)ccc(c1C(F)(F)F)F | [7] |

Structural and Electronic Effects

The substitution pattern on the benzaldehyde ring dictates its reactivity.

Caption: Key substituent effects on the core molecule.

-

C2-Trifluoromethyl (-CF3): This group is a powerful electron sink, operating primarily through a negative inductive effect (-I).[2] Its placement ortho to the aldehyde dramatically increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[9]

-

C3-Fluoro (-F): The fluorine atom also exerts a strong -I effect, further withdrawing electron density from the aromatic ring.[1]

-

C6-Methoxy (-OCH₃): This group has a dual nature. It is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+R).[1] Its ortho position to the aldehyde means it can sterically shield the carbonyl group, potentially guiding the approach of reagents and influencing reaction selectivity.

The synergy of these groups results in a benzaldehyde that is significantly more reactive than its non-fluorinated counterparts, presenting unique opportunities for synthetic chemists.

Proposed Synthesis and Process Considerations

While specific literature on the synthesis of CAS 1373921-01-7 is sparse, a logical and robust pathway can be devised based on established organometallic and formylation methodologies. A plausible approach involves the ortho-lithiation and subsequent formylation of a suitable precursor.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Directed Ortho-Metalation-Formylation

This protocol is a self-validating system, where successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen.

-

Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with the precursor, 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene (1.0 eq), and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Causality: Anhydrous conditions are critical as organolithium reagents are potent bases and nucleophiles that react violently with water.

-

-

Cooling: The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.

-

Causality: Low temperature is essential to control the exothermic lithiation reaction, prevent side reactions like degradation of the reagent or starting material, and ensure high regioselectivity.

-

-

Lithiation: A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.

-

Causality: The methoxy group is a potent directed metalation group (DMG), guiding the n-BuLi to deprotonate the sterically accessible ortho position (C6), which is activated by the adjacent -CF3 group. A slight excess of n-BuLi ensures complete conversion.

-

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the freshly formed aryllithium species at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stir for 2 hours.

-

Causality: DMF serves as the formylating agent. The aryllithium nucleophile attacks the electrophilic carbonyl of DMF. The excess ensures the reaction goes to completion.

-

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Causality: The NH₄Cl quench protonates the intermediate alkoxide and neutralizes any remaining organolithium reagent. The subsequent extraction isolates the organic product.

-

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality is a versatile handle for a vast array of chemical transformations.[5] The high electrophilicity of this specific aldehyde makes it an excellent substrate for reactions involving nucleophiles.

Caption: Key synthetic transformations of the title compound.

Exemplar Protocol: Claisen-Schmidt Condensation

This reaction creates α,β-unsaturated ketones (chalcones), which are important precursors for flavonoids and other heterocyclic compounds.[10]

-

Reagent Preparation: A solution of sodium hydroxide (2.0 eq) in ethanol/water is prepared in a round-bottom flask and cooled to 10 °C.

-

Reaction Initiation: A solution of this compound (1.0 eq) and a suitable ketone (e.g., acetophenone, 1.0 eq) in ethanol is added dropwise to the cooled base solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: The reaction mixture is poured into cold water, and the pH is adjusted to neutral with dilute HCl. The resulting precipitate (the chalcone product) is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol affords the purified product.

-

Causality: The base deprotonates the α-carbon of the ketone, forming an enolate nucleophile which then attacks the highly electrophilic aldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, yielding the conjugated chalcone.

-

Anticipated Spectroscopic Signatures

While experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds.[11][12][13]

| Technique | Expected Signature |

| ¹H NMR | Aldehyde (CHO): Singlet, δ ≈ 10.0-10.4 ppm. Aromatic (Ar-H): Two doublets or multiplets in the δ ≈ 7.0-8.0 ppm range, with coupling to fluorine observed. Methoxy (OCH₃): Singlet, δ ≈ 3.9-4.2 ppm. |

| ¹³C NMR | Carbonyl (C=O): δ ≈ 188-192 ppm. Aromatic (C-F, C-CF₃): Signals showing characteristic C-F coupling (quartet for C-CF₃, doublet for C-F). Methoxy (OCH₃): δ ≈ 55-60 ppm. |

| ¹⁹F NMR | Aromatic (Ar-F): One distinct signal. Trifluoromethyl (CF₃): One distinct singlet. |

| IR (cm⁻¹) | C=O stretch (aldehyde): Strong absorption at ≈ 1690-1710 cm⁻¹. C-F stretch: Strong absorptions at ≈ 1100-1350 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 222. Fragmentation: Loss of -H (M-1), -CHO (M-29), -OCH₃ (M-31). |

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

GHS Hazard Information

| Pictogram | Code | Hazard Statement |

| H315 | Causes skin irritation.[8] | |

| H319 | Causes serious eye irritation.[8] | |

| H335 | May cause respiratory irritation.[8] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Outlook

This compound is more than a simple catalogue chemical; it is a sophisticated building block designed for the challenges of modern chemical synthesis. The convergence of its activating and directing groups creates a platform for accessing complex molecular scaffolds with high efficiency and control. For researchers in drug discovery, this compound offers a direct route to novel pharmacophores where the trifluoromethyl group can serve as a metabolic blocker and a lipophilic modulator.[2][14] Its utility in creating advanced materials, such as fluorinated liquid crystals or polymers, also represents a promising area for future exploration. As synthetic methodologies become more advanced, the demand for precisely functionalized and reactive intermediates like this will undoubtedly continue to grow.

References

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

SAFER Web. (n.d.). Company Snapshot MILE HUB TRANSPORT LTD. Retrieved from [Link]

-

ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]

- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

-

Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 1373921-01-7|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 11. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

Introduction

This compound is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern, featuring a trifluoromethyl group flanked by a methoxy and a fluoro group, imparts distinct electronic and steric properties, making it a valuable building block for novel pharmaceuticals and agrochemicals.[1][2] The synthesis of this molecule, however, presents a considerable regiochemical challenge. Introducing a formyl group at the C1 position, which is sterically hindered and situated between a potent electron-donating group (-OCH3) and a strong electron-withdrawing group (-CF3), requires a carefully designed synthetic strategy.

This guide provides a detailed examination of a robust synthetic pathway to this compound, focusing on the principles of Directed ortho-Metalation (DoM). We will explore the mechanistic rationale behind this selective formylation, provide a detailed experimental protocol, and contrast this superior method with alternative, less effective approaches.

Strategic Analysis: The Challenge of Regioselectivity

The primary obstacle in synthesizing the target molecule is achieving formylation at the C1 position of the precursor, 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene. A naive approach employing classical electrophilic aromatic substitution methods is destined to fail due to competing directing effects.

-

Vilsmeier-Haack or Friedel-Crafts Formylation: These reactions are governed by the powerful ortho, para-directing influence of the methoxy group. The trifluoromethyl and fluoro groups are deactivating, further ensuring that any electrophilic attack will be directed by the -OCH3 group. Consequently, the reaction would overwhelmingly yield the undesired 5-formyl isomer.[3][4][5]

To overcome this, a strategy that does not rely on the inherent electronic preferences of electrophilic substitution is required. Directed ortho-Metalation (DoM) offers a powerful solution by exploiting the acidity of specific protons, which can be selectively removed by a strong base to generate a nucleophilic organometallic species in situ.

The Power of Directed ortho-Metalation (DoM)

The DoM strategy relies on the principle of kinetic deprotonation. The C1-H bond, positioned between the electron-withdrawing trifluoromethyl and fluoro groups, is significantly more acidic than other protons on the aromatic ring. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), can selectively abstract this proton at low temperatures.[6][7] The resulting aryllithium intermediate can then be trapped with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde group with near-perfect regioselectivity. This approach effectively bypasses the conventional directing group rules of electrophilic substitution.

Proposed Synthetic Pathway: Lithiation-Formylation

The most logical and efficient pathway leverages the increased acidity of the C1 proton for a highly regioselective synthesis. The overall transformation is a one-pot procedure starting from the key precursor, 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene.

Causality of Reagent and Condition Selection

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is the base of choice. Its bulky isopropyl groups render it highly non-nucleophilic, preventing it from adding to the aromatic ring. It is a very strong base (pKa of diisopropylamine is ~36), capable of deprotonating even weakly acidic C-H bonds, yet it is selective enough to target the most acidic proton kinetically.

-

Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation, stabilizing the aryllithium intermediate. It remains liquid at the required low temperatures. The solvent must be rigorously dried, as any trace of water will protonate and destroy the LDA and the aryllithium species.

-

Low Temperature (-78 °C): Performing the reaction at -78 °C (a dry ice/acetone bath) is critical. It prevents side reactions, such as the degradation of the base or the aryllithium intermediate. For many lithiated aromatic species, warming can lead to benzyne formation or other rearrangements.[6]

-

Formylating Agent (DMF): N,N-Dimethylformamide is an inexpensive, efficient, and widely used one-carbon electrophile for trapping organolithium reagents to form aldehydes after aqueous workup.

Detailed Experimental Protocol

Materials:

-

1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

-

Diisopropylamine (1.15 equiv, freshly distilled)

-

Anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.15 equiv). Slowly, add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation: While maintaining the temperature at -78 °C, add a solution of 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF dropwise to the LDA solution over 20 minutes. Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the aryllithium species may be indicated by a color change.

-

Formylation (Electrophilic Quench): Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

-

Workup: Remove the cold bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Comparative Data for Aromatic Formylation

The following table summarizes the key differences and expected outcomes for various formylation methods applied to the 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene precursor, highlighting the superiority of the DoM approach.

| Method | Reagents | Typical Conditions | Key Limitation | Expected Major Product | Expected Yield (Target) |

| Directed ortho-Metalation | LDA, DMF | Anhydrous THF, -78 °C | Requires inert atmosphere, low T | Target Isomer | Good to Excellent (>70%) |

| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 100 °C | Poor regioselectivity | 5-Formyl Isomer | Very Low (<5%) |

| Rieche Formylation | Cl₂CHOCH₃, TiCl₄ | Anhydrous DCM, 0 °C | Poor regioselectivity | 5-Formyl Isomer | Very Low (<5%) |

| Halogen-Metal Exchange | n-BuLi, DMF | Anhydrous Ether, -78 °C | Requires multi-step precursor synthesis | Target Isomer | Good (but longer route) |

Conclusion

The synthesis of this compound is most effectively and selectively achieved through a Directed ortho-Metalation (DoM) strategy. This approach successfully overcomes the inherent regiochemical biases of classical electrophilic aromatic substitution reactions by leveraging the enhanced acidity of the C1 proton, which is flanked by two electron-withdrawing groups. The use of a strong, non-nucleophilic base like LDA at low temperatures allows for precise deprotonation and subsequent formylation with DMF, delivering the desired product in high yield. This methodology represents a robust and reliable route for researchers and drug development professionals requiring access to this and other similarly complex, highly substituted aromatic building blocks.

References

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications . (2020-03-17). acgpubs.org. Retrieved from [Link]

- CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents. patents.google.com.

- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents. patents.google.com.

-

A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed . PubMed. Retrieved from [Link]

-

The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . pubs.rsc.org. Retrieved from [Link]

-

A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole | Asian Journal of Pharmaceutics (AJP) . (2021-11-01). asiapharmaceutics.info. Retrieved from [Link]

- US4845304A - Process for producing fluorobenzaldehydes - Google Patents. patents.google.com.

-

(PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole - ResearchGate . (2021-11-08). ResearchGate. Retrieved from [Link]

-

Convenient Method for the ortho-Formylation of Phenols . actachemscand.org. Retrieved from [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH . ncbi.nlm.nih.gov. Retrieved from [Link]

- US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents. patents.google.com.

-

Synthesis Involving Fluoroaromatic Benzaldehydes - ProQuest . proquest.com. Retrieved from [Link]

-

A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. | Request PDF - ResearchGate . ResearchGate. Retrieved from [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions . (2019-12-19). researchgate.net. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . ijpac.org. Retrieved from [Link]

Sources

- 1. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 2. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 3. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 4. researchgate.net [researchgate.net]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its molecular design and utility.

Introduction: The Strategic Design of a Privileged Scaffold

The unique substitution pattern of this compound is not accidental; it is a deliberate convergence of functionalities designed to impart desirable characteristics to potential drug candidates. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.

The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, can significantly increase a molecule's lipophilicity and metabolic stability.[1][2] Its presence can also favorably influence the acidity of nearby protons and the overall electronic nature of the aromatic ring. The fluorine atom, with its small size and high electronegativity, can modulate the pKa of adjacent functional groups and form key hydrogen bonds with biological targets.[3] The methoxy (-OCH3) group, an electron-donating group, can influence the molecule's solubility and metabolic pathways. The aldehyde functionality serves as a versatile synthetic handle for constructing a diverse array of complex molecular architectures.[1]

Synthesis of this compound: A Plausible Synthetic Approach

The proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Directed ortho-Metalation and Trifluoromethylation

-

Reaction Setup: To a solution of 2-fluoro-5-methoxytoluene in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), slowly add a solution of n-butyllithium or sec-butyllithium. The methoxy group directs the lithiation to the ortho position.[4]

-

Trifluoromethylation: After stirring for a designated time to ensure complete lithiation, an electrophilic trifluoromethylating agent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), is added to the reaction mixture.[5] The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Benzylic Bromination

-

Reaction Setup: The product from the previous step is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

-

Initiation: The reaction mixture is heated to reflux with a light source (e.g., a sunlamp) to initiate the radical bromination of the benzylic methyl group.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried, and concentrated. The resulting benzylic bromide is often used in the next step without further purification.

Step 3: Oxidation to the Aldehyde

-

Sommelet Reaction: The crude benzylic bromide is treated with hexamine in a suitable solvent, followed by acidic hydrolysis to yield the desired aldehyde.

-

Alternative: Kornblum Oxidation: The benzylic bromide is reacted with dimethyl sulfoxide (DMSO) in the presence of a mild base like sodium bicarbonate to afford the aldehyde.

-

Purification: The final product, this compound, is purified by column chromatography or distillation under reduced pressure.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1373921-01-7 |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Purity | >95% (as commercially available) |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the aldehyde proton. The aromatic protons will exhibit splitting patterns influenced by both fluorine and the adjacent protons. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The methoxy protons will be a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (around 190 ppm), the aromatic carbons (with C-F and C-CF₃ couplings), and the methoxy carbon.

-

¹⁹F NMR: The fluorine NMR will display two signals: one for the aromatic fluorine and another for the trifluoromethyl group. The trifluoromethyl group will appear as a singlet, while the aromatic fluorine will show coupling to adjacent protons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde at approximately 1700-1720 cm⁻¹.[6] Other significant peaks will include C-H stretches for the aromatic ring and the aldehyde, C-O stretching for the methoxy group, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 222.14. Fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and potentially the trifluoromethyl group (-CF₃).

Applications in Drug Discovery and Agrochemicals

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of novel compounds with potential biological activity.

Rationale for Use in Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The aldehyde group is a versatile precursor for a wide range of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to produce chalcones and other heterocyclic systems.[7]

-

Modulation of Pharmacokinetic Properties: The trifluoromethyl and fluoro substituents can enhance metabolic stability by blocking sites of enzymatic oxidation.[2][3] They also increase lipophilicity, which can improve cell membrane permeability and bioavailability.[8]

-

Enhancement of Target Binding: The electron-withdrawing nature of the trifluoromethyl group and the ability of the fluorine atom to participate in hydrogen bonding can lead to stronger and more specific interactions with biological targets.

Caption: Potential synthetic pathways and applications of the title compound.

Potential Therapeutic Targets

Derivatives of trifluoromethyl-substituted aromatic compounds have shown activity against a range of therapeutic targets, including:

-

Kinases: Many kinase inhibitors incorporate fluorinated aromatic moieties to enhance binding affinity and selectivity.

-

G-Protein Coupled Receptors (GPCRs): The lipophilic nature of the trifluoromethyl group can be advantageous for ligands targeting transmembrane receptors.

-

Enzymes: The electron-withdrawing properties can influence the reactivity of pharmacophores designed to interact with enzymatic active sites.

Safety and Handling

This compound is classified as a hazardous substance.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in the discovery of new pharmaceuticals and agrochemicals. Its unique combination of a reactive aldehyde handle and metabolically robust, electronically-modulating substituents offers a powerful tool for medicinal chemists. The plausible synthetic route outlined in this guide provides a practical approach to accessing this valuable compound for further research and development. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of such highly functionalized and rationally designed building blocks will undoubtedly increase.

References

- Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Snieckus, V. (1990). Directed ortho metalation.

- Bayer AG. (1989). Process for preparing fluor-substituted benzaldehydes.

- Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- J. C. Biffinger, H. W. Kim, S. G. DiMagno. (2004). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, 10(1), 1-26.

- Snieckus, V., et al. (2014). Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. The Journal of Organic Chemistry, 79(10), 4558-4572.

- Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-183.

- Myers, A. G. (n.d.).

- Togni, A., et al. (2011). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (54), e3168.

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

- Sosnovskikh, V. Y. (2021). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. Molecules, 26(16), 4983.

- Wang, J., et al. (2022). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 20(12), 2415-2433.

- Greaney, M. F., et al. (2014). Supporting Information for Copper-Catalysed Trifluoromethylation of Aryl and Vinyl Iodides. The Journal of Organic Chemistry, 79(1), 73-82.

- Beier, P., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

- Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

-

Quick Company. (n.d.). An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Trifluoromethyl)anisole CAS 454-90-0|Supplier [benchchem.com]

- 3. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1373921-01-7|this compound|BLD Pharm [bldpharm.com]

The Synthetic Keystone: A Technical Guide to 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde for Advanced Drug Discovery

Introduction: A Trifecta of Functionality for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde emerges as a highly valuable, yet under-documented, synthetic intermediate. Its trifecta of strategically positioned functional groups—a nucleophilic aromatic ring modulated by a methoxy group, a reactivity-directing fluorine atom, and a sterically and electronically influential trifluoromethyl group—positions it as a key building block for the synthesis of novel and complex molecular architectures. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, predicted reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1373921-01-7 | [2] |

| Molecular Formula | C₉H₆F₄O₂ | [2] |

| Molecular Weight | 222.14 g/mol | [2] |

| SMILES | O=Cc1c(C(F)(F)F)c(F)ccc1OC | [2] |

Proposed Synthetic Pathways: A Strategic Approach

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be devised based on established organometallic and aromatic chemistry principles. The proposed pathway leverages commercially available starting materials and robust, scalable reactions.

A logical retrosynthetic analysis suggests a multi-step synthesis commencing from a substituted toluene derivative.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Trifluoromethylation of 1-Fluoro-4-methoxy-2-methylbenzene

The introduction of the trifluoromethyl group is a critical step. While various methods exist, a copper-catalyzed reaction with a suitable trifluoromethylating agent is a common and effective approach.[1]

-

Reaction: 1-Fluoro-4-methoxy-2-methylbenzene is reacted with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of a copper catalyst (e.g., CuI) and a suitable ligand.

-

Rationale: This step leverages the reactivity of the benzylic position, which is activated by the electron-donating methoxy group. The choice of a copper catalyst is based on its proven efficacy in C-H trifluoromethylation reactions.

Step 2: Aromatic Bromination

A subsequent bromination step is necessary to introduce a handle for the final formylation.

-

Reaction: The product from Step 1, 1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene, is subjected to electrophilic aromatic bromination using N-Bromosuccinimide (NBS) and a catalytic amount of a Lewis acid or radical initiator.

-

Rationale: The directing effects of the methoxy and trifluoromethyl groups will guide the bromine to the desired position. The strongly electron-donating methoxy group will direct ortho and para, while the electron-withdrawing trifluoromethyl group will direct meta. The position ortho to the methoxy group and meta to the trifluoromethyl group is the most likely site of bromination.

Step 3: Formylation via Lithium-Halogen Exchange and Quenching

The final step involves the introduction of the aldehyde functionality.

-

Reaction: The aryl bromide from Step 2 is treated with a strong base, such as n-butyllithium, at low temperature to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Rationale: This is a classic and reliable method for the introduction of an aldehyde group onto an aromatic ring. The low temperature is crucial to prevent side reactions of the highly reactive organolithium intermediate.

Predicted Chemical Reactivity and Spectroscopic Profile

The unique substitution pattern of this compound dictates its reactivity and spectral characteristics.

Reactivity of the Aldehyde Group

The aldehyde functional group is expected to undergo typical reactions such as:

-

Reductive Amination: To form corresponding amines, which are common scaffolds in medicinal chemistry.

-

Wittig Reaction: To generate alkenes, providing a route to a diverse range of structures.

-

Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones, which are known for their broad spectrum of biological activities.[3]

The presence of the ortho-trifluoromethyl group will likely exert a significant steric and electronic influence, potentially modulating the reactivity of the aldehyde.

Spectroscopic Characterization (Predicted)

Based on data from analogous compounds, the following spectral characteristics can be anticipated:

| Spectroscopy | Predicted Key Features | Rationale/Comparison |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The aldehyde proton will appear as a singlet or a finely split multiplet. The methoxy group will be a sharp singlet. | Comparison with spectra of other substituted benzaldehydes.[4][5] |

| ¹³C NMR | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show characteristic shifts influenced by the substituents. | Based on known ¹³C NMR data for trifluoromethylated aromatic compounds.[5] |

| ¹⁹F NMR | A singlet for the CF₃ group and another signal for the aromatic fluorine. | The chemical shifts will be indicative of the electronic environment of the fluorine atoms.[6] |

| IR Spectroscopy | A strong carbonyl (C=O) stretch for the aldehyde is expected around 1700 cm⁻¹. C-F and C-O stretching bands will also be present. | Characteristic aldehyde C=O stretching frequencies.[7] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 222. Fragmentation patterns will likely involve the loss of CO, F, and CF₃. | Based on the molecular weight and common fragmentation pathways of benzaldehydes.[8] |

Applications in Drug Discovery and Medicinal Chemistry: A Versatile Scaffold

While direct applications of this compound are not yet widely reported, its structural motifs are present in numerous biologically active molecules. The strategic combination of fluorine, methoxy, and trifluoromethyl groups makes it an attractive starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Targets

Derivatives of this benzaldehyde could be investigated for a range of therapeutic areas, including:

-

Oncology: The trifluoromethyl group is a common feature in many anti-cancer drugs, where it can enhance binding to target proteins and improve metabolic stability.[9][10]

-

Neuroscience: The lipophilicity imparted by the trifluoromethyl and methoxy groups can aid in crossing the blood-brain barrier, making it a valuable scaffold for CNS-targeting drugs.[1]

-

Inflammation and Immunology: Fluorinated compounds have shown promise as anti-inflammatory agents.

Caption: Potential applications of this compound in medicinal chemistry.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion: A Promising Building Block for Future Innovations

This compound stands as a promising and versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery. Its unique combination of fluoro, methoxy, and trifluoromethyl substituents provides a rich platform for chemical exploration. While further research is needed to fully elucidate its reactivity and applications, this technical guide provides a solid foundation for researchers to leverage the potential of this valuable synthetic intermediate in the development of next-generation therapeutics.

References

-

Aktaş Anıl, G., & Polat, Z. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Postovoytenko, D. O., Tsubrik, O. O., & Beilstein-Institut. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 14, 2348–2356. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Ferreira, R. J., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7215. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]

-

Singh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2074. Retrieved from [Link]

-

Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1373921-01-7|this compound|BLD Pharm [bldpharm.com]

- 3. acgpubs.org [acgpubs.org]

- 4. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum [m.chemicalbook.com]

- 8. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Role of trifluoromethyl group in benzaldehyde derivatives

An In-Depth Technical Guide: The Strategic Role of the Trifluoromethyl Group in Benzaldehyde Derivatives for Advanced Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. When appended to the versatile benzaldehyde framework, the -CF3 group imparts a unique and powerful combination of electronic and physicochemical properties that are highly advantageous for drug design and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of the trifluoromethyl group in benzaldehyde derivatives. We will explore the fundamental electronic effects, the profound impact on pharmacokinetic (ADME) profiles, and the strategic application of these derivatives as key intermediates in the synthesis of successful therapeutics. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices, offering field-proven insights and detailed, self-validating protocols for synthesis and evaluation.

The Trifluoromethyl Group: A Powerhouse in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a pivotal strategy in modulating the properties of bioactive molecules.[1] Among these, the trifluoromethyl group is particularly prominent due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[2] When applied to the benzaldehyde scaffold—a common starting point for the synthesis of a wide array of complex molecules—the -CF3 group acts as a powerful modulator of chemical reactivity and biological activity.[3][4]

Core Physicochemical Properties of the -CF3 Group

The trifluoromethyl group's influence stems from a distinct set of physical and chemical characteristics that differentiate it significantly from a simple methyl group or other halogens. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, is a defining feature.[5] This property, combined with its increased size and lipophilicity, allows medicinal chemists to fine-tune molecular properties to optimize drug candidates for potency, selectivity, and pharmacokinetic performance.[2][6]

| Property | Value/Description | Impact on Benzaldehyde Derivatives |

| Electronegativity | Intermediate between F and Cl[5] | Strongly withdraws electron density from the aromatic ring, influencing reactivity. |

| Hansch Lipophilicity (π) | +0.88[6] | Increases lipophilicity, enhancing membrane permeability and bioavailability.[1] |

| Hammett Parameter (σ_m_) | +0.43 | Quantifies the strong electron-withdrawing effect from the meta position. |

| Steric Profile | Bulkier than a methyl group[2] | Can provide beneficial steric hindrance to block metabolic attack or enhance target binding. |

| Metabolic Stability | High, due to strong C-F bonds[2] | Resists metabolic oxidation, prolonging the half-life of drug candidates.[2] |

Physicochemical Impact on the Benzaldehyde Scaffold

Attaching a -CF3 group to the benzaldehyde ring fundamentally alters its electronic landscape, which in turn dictates the molecule's reactivity and interactions.

Electronic Modulation of the Aromatic System

The trifluoromethyl group is a potent deactivating group and acts as a meta-director in electrophilic aromatic substitution reactions. This is due to its strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the benzene ring, making it less susceptible to attack by electrophiles. This deactivation is a crucial tool for chemists, as it can be used to direct reactions to specific positions and to increase the stability of the aromatic ring against metabolic degradation.[2][6]

Altering Aldehyde Reactivity

The electron-withdrawing nature of the -CF3 group also influences the reactivity of the aldehyde functionality. By pulling electron density from the ring, it makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity can be exploited in various synthetic transformations, such as Wittig reactions, aldol condensations, and reductive aminations, which are foundational in building more complex molecular architectures.[3]

Enhancing Pharmacokinetic (ADME) Profiles

For a drug candidate to be successful, it must not only interact strongly with its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The trifluoromethyl group is a key tool for optimizing these parameters.

Lipophilicity and Membrane Permeability

A central tenet of drug design is the "rule of five," which highlights the importance of lipophilicity (measured as logP) for oral bioavailability. The -CF3 group reliably increases a molecule's lipophilicity, which can significantly improve its ability to cross cellular membranes and the blood-brain barrier.[1] This enhancement is crucial for drugs targeting the central nervous system or for improving absorption from the gastrointestinal tract.[1]

Metabolic Fortitude

One of the most significant advantages of the trifluoromethyl group is its contribution to metabolic stability. Aromatic rings and methyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl group with a -CF3 group effectively blocks this pathway, as the high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[2][6] This leads to a longer drug half-life, reduced patient dosing frequency, and a more predictable therapeutic window.[2]

The -CF3 Group as a Bioisostere

The trifluoromethyl group is frequently employed as a bioisostere for other chemical groups, such as a methyl, chloro, or even a nitro group.[2][5][7] This strategy allows chemists to retain or enhance binding affinity while improving other properties. For instance, replacing a chloro group with a -CF3 group can maintain a similar steric profile while significantly altering the electronic properties and increasing metabolic stability.[2]

Applications in Drug Design: From Intermediate to API

Trifluoromethylated benzaldehydes are not just laboratory curiosities; they are vital building blocks for numerous marketed drugs and advanced materials.[3][4] Their dual functionality—the reactive aldehyde and the property-modulating -CF3 group—makes them invaluable starting materials.

Case Studies: FDA-Approved Drugs

Many successful drugs contain the trifluoromethyl moiety, underscoring its importance. The synthesis of many of these APIs involves intermediates structurally related to trifluoromethyl benzaldehyde.

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI), fluoxetine's efficacy is linked to the presence of a trifluoromethyl group on one of its phenyl rings.[5][8] This group enhances its lipophilicity, facilitating penetration of the blood-brain barrier, and contributes to its binding affinity at the serotonin transporter.[1]

-

Celecoxib (Celebrex): This nonsteroidal anti-inflammatory drug (NSAID) features a trifluoromethyl group that is critical for its selective inhibition of the COX-2 enzyme.[5]

-

Alpelisib: An inhibitor of PI3K, the inclusion of a trifluoromethyl group was found to be crucial for inhibiting PI3K-dependent Akt activation.[8]

Experimental Section: Synthesis and Evaluation

To provide a practical context, this section details a representative synthesis of a trifluoromethylated benzaldehyde and a general protocol for evaluating the biological activity of its derivatives.

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzaldehyde

This protocol is based on the hydrolysis of 2-(trifluoromethyl)dichlorotoluene, a common industrial method.[9] This method is self-validating as the reaction progress can be monitored by GC, and the final product purity is confirmed by standard analytical techniques.

Objective: To synthesize 2-(trifluoromethyl)benzaldehyde via the hydrolysis of 2-(trifluoromethyl)dichlorotoluene.

Materials:

-

2-(Trifluoromethyl)dichlorotoluene

-

Formic acid (C1 saturated monobasic fatty acid)

-

Sodium formate (alkali metal salt of the fatty acid)

-

Deionized water

-

High-pressure reactor with temperature and pressure controls

-

Gas chromatograph (GC) for monitoring

-

Standard laboratory glassware for workup and distillation

Step-by-Step Methodology:

-

Reactor Charging: Charge the high-pressure reactor with 2-(trifluoromethyl)dichlorotoluene (1.0 mol equivalent), formic acid (6.0 mol equivalents), sodium formate (1.5 mol equivalents), and water.

-

Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.

-

Reaction Conditions: Heat the reactor to an internal temperature of 160-180°C. The pressure will rise to approximately 0.4-0.7 MPa.[9]

-

Reaction Monitoring: Maintain these conditions for 8-12 hours. The reaction progress should be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by GC to observe the disappearance of the starting material.

-

Cooldown and Depressurization: Once the reaction is complete (as indicated by GC), cool the reactor to room temperature and carefully vent the pressure.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add an organic solvent (e.g., dichloromethane) and wash with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure 2-(trifluoromethyl)benzaldehyde. The purity should be confirmed by GC and NMR spectroscopy.

Protocol 2: General In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a synthesized benzaldehyde derivative against a target enzyme.

Principle: This is a colorimetric or fluorometric assay where the enzyme converts a substrate into a detectable product. The inhibitor competes with the substrate or binds to an allosteric site, reducing the rate of product formation.

Materials:

-

Target enzyme

-

Specific chromogenic or fluorogenic substrate

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

Synthesized trifluoromethyl benzaldehyde derivative (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Then, add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Add the target enzyme to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Signal Detection: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the absorbance or fluorescence kinetically over 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

-

IC50 Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the arsenal of the modern medicinal chemist. Its application to the benzaldehyde scaffold provides a powerful platform for creating novel therapeutics with enhanced physicochemical and pharmacokinetic properties. The ability to modulate electronic character, increase metabolic stability, and improve membrane permeability makes the -CF3 group a strategic choice for lead optimization.[1][2][6] As synthetic methodologies for introducing fluorinated groups continue to advance, the prevalence and complexity of trifluoromethylated benzaldehyde derivatives in drug discovery pipelines are set to expand, paving the way for the development of safer and more effective medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Exploring 3-(Trifluoromethyl)

- Trifluoromethyl group. Wikipedia.

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- 3-(Trifluoromethyl)benzaldehyde. Chem-Impex.

- Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Claisen-Schmidt Condensation using 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

Introduction: The Strategic Synthesis of Fluorinated Chalcones

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones.[1] This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] The resulting chalcone scaffold is a privileged structure in medicinal chemistry, forming the biosynthetic precursor to flavonoids and exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][4]

The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties.[3][5] Fluorine's high electronegativity and relatively small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] Consequently, the synthesis of fluorinated chalcones is of significant interest to researchers in drug discovery and development.[3][5][7]

This guide provides a comprehensive overview and detailed protocols for the application of 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde in the Claisen-Schmidt condensation. This particular benzaldehyde derivative is a highly functionalized starting material, featuring:

-

A trifluoromethyl group (-CF₃) : A strong electron-withdrawing group that enhances the electrophilicity of the carbonyl carbon, potentially increasing reaction rates.

-

A fluoro group (-F) : Contributes to the overall electronic properties and potential biological activity of the resulting chalcone.

-

A methoxy group (-OCH₃) : An electron-donating group that can influence the reactivity of the aromatic ring.

The interplay of these substituents makes this compound an intriguing substrate for the synthesis of novel, potentially bioactive chalcones.

Reaction Mechanism and Rationale

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol addition followed by a dehydration step.[8] The mechanism can be broken down into the following key stages:

-

Enolate Formation : A strong base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[8][9]

-

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. In the case of this compound, the potent electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon particularly susceptible to nucleophilic attack.

-

Aldol Addition : A tetrahedral intermediate is formed, which is then protonated by a solvent molecule (e.g., ethanol) to yield a β-hydroxy ketone (the aldol addition product).

-

Dehydration : The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone). This step is often spontaneous, especially when the resulting double bond is in conjugation with the aromatic rings, as this creates a highly stable system.[10]

Experimental Design and Protocols

The following section outlines detailed protocols for the synthesis of a representative chalcone using this compound and acetophenone.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |

| This compound | Not available | 222.13 | Major chemical suppliers |

| Acetophenone | 98-86-2 | 120.15 | Major chemical suppliers |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Major chemical suppliers |

| Ethanol (95% or absolute) | 64-17-5 | 46.07 | Major chemical suppliers |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Major chemical suppliers |

| Ethyl Acetate | 141-78-6 | 88.11 | Major chemical suppliers |

| Hexane | 110-54-3 | 86.18 | Major chemical suppliers |

Protocol 1: Conventional Synthesis in Ethanolic NaOH

This protocol describes a standard, reliable method for the Claisen-Schmidt condensation.

Step-by-Step Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in 20-30 mL of 95% ethanol.

-

Base Addition : While stirring at room temperature, slowly add a solution of 1.5 equivalents of sodium hydroxide dissolved in a minimal amount of water (or a 10% aqueous NaOH solution).

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot corresponding to the chalcone product should be observed.

-

Workup : Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of ~2-3 with dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude chalcone.

-

Isolation : Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly approach minimizes solvent waste and can often lead to shorter reaction times and higher yields.

Step-by-Step Procedure:

-

Mixing Reactants : In a porcelain mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of acetophenone, and 1.5 equivalents of solid sodium hydroxide pellets.[11]

-

Grinding : Grind the mixture vigorously with a pestle for 10-15 minutes.[11] The mixture will typically become a paste and may solidify as the reaction proceeds.[11]

-

Isolation : Add cold water to the mortar and break up the solid product.[11]

-

Filtration and Washing : Collect the crude product by vacuum filtration and wash thoroughly with cold water.[11]

-

Purification : Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone.

Data Visualization and Workflow

General Reaction Scheme

Caption: Experimental workflow for conventional synthesis.

Trustworthiness and Self-Validation

To ensure the successful synthesis and characterization of the target chalcone, the following self-validating steps are crucial:

-

TLC Monitoring : The disappearance of the starting aldehyde and the appearance of a single, new, less polar product spot provides real-time validation of the reaction's progress.

-

Melting Point Analysis : A sharp, well-defined melting point for the recrystallized product is a strong indicator of purity.

-

Spectroscopic Characterization :

-

¹H NMR : The appearance of two new olefinic proton signals (doublets) in the downfield region (typically 6-8 ppm) and the disappearance of the aldehydic proton signal (~10 ppm) confirms the formation of the α,β-unsaturated system.

-

¹³C NMR : The presence of a carbonyl carbon signal around 190 ppm and two olefinic carbon signals confirms the chalcone backbone.

-

FT-IR : A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the conjugated carbonyl group.

-

Mass Spectrometry : The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected chalcone product.

-

Potential Applications in Drug Discovery

Chalcones are recognized for their diverse pharmacological activities. The introduction of fluorine and a trifluoromethyl group in the synthesized chalcones may lead to compounds with enhanced therapeutic potential. [3][5]Potential areas of application for these novel fluorinated chalcones include:

-

Anticancer Agents : Many fluorinated chalcones have demonstrated potent antiproliferative activity against various cancer cell lines. [12]* Antimicrobial and Antifungal Agents : The incorporation of fluorine can enhance the antimicrobial properties of chalcones, making them potential candidates for the development of new antibiotics and antifungals. [2]* Anti-inflammatory Agents : Chalcones are known to inhibit inflammatory pathways, and fluorination can potentially enhance this activity. [13] The chalcones synthesized using this compound represent a novel class of compounds that warrant further investigation for their potential therapeutic applications.

References

-

Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). MDPI. Retrieved from [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

-

Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Claisen Condensation: Mechanism & Reaction. (2023, October 21). StudySmarter. Retrieved from [Link]

-

23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Claisen-Schmidt Condensation: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025, May 30). National Center for Biotechnology Information. Retrieved from [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved from [Link]

-

Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025, October 10). ResearchGate. Retrieved from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). ACS Omega. Retrieved from [Link]

-

Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. (2025, May 30). PubMed. Retrieved from [Link]

-

Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone. (2025, April 25). Zenodo. Retrieved from [Link]

-

Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

- 9. byjus.com [byjus.com]

- 10. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]